
TD-0212
Overview
Description
TD-0212 is an orally active dual pharmacology molecule developed by Theravance Biopharma US Inc., designed to simultaneously inhibit the angiotensin II type 1 receptor (AT1) and neprilysin (NEP) . This dual mechanism targets the renin-angiotensin system (RAS) and the natriuretic peptide system, aiming to achieve synergistic effects in lowering blood pressure while mitigating risks associated with traditional ACE/NEP inhibitors like omapatrilat.
Preparation Methods
The synthesis of TD-0212 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods typically involve the use of organic solvents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .
Chemical Reactions Analysis
TD-0212 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hypertension Management
TD-0212 has shown promise in managing both renin-dependent and renin-independent hypertension. In preclinical studies, it produced blood pressure reductions comparable to those achieved with omapatrilat (a known dual inhibitor) without the associated risk of angioedema, which is often a concern with traditional angiotensin-converting enzyme inhibitors .
Heart Failure Treatment
The compound's dual inhibition mechanism makes it particularly relevant in treating heart failure with reduced ejection fraction (HFrEF). Research indicates that this compound may improve outcomes for patients with HFrEF, especially those with concurrent chronic kidney disease .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other established therapies:
Preclinical Studies
In various animal models, this compound demonstrated:
- Significant reductions in mean arterial pressure (MAP) when administered orally.
- A favorable safety profile with no increase in tracheal plasma extravasation at therapeutic doses, indicating a lower risk for angioedema compared to omapatrilat .
Clinical Insights
Recent clinical data suggest that this compound may enhance quality of life for patients suffering from heart failure by improving hemodynamics without exacerbating renal function—a common complication in this patient population .
Mechanism of Action
TD-0212 exerts its effects by antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin. This dual action helps in reducing blood pressure by blocking the effects of angiotensin II and preventing the breakdown of natriuretic peptides. The molecular targets and pathways involved include the renin-angiotensin system and the natriuretic peptide system .
Comparison with Similar Compounds
Mechanism of Action :
- AT1 Antagonism : Blocks angiotensin II-induced vasoconstriction, aldosterone release, and sodium retention.
- NEP Inhibition : Enhances levels of natriuretic peptides (ANP, BNP, CNP) by reducing their degradation, promoting vasodilation, diuresis, and natriuresis .
Structural Design :
TD-0212 was synthesized by chemically fusing the AT1 antagonist losartan with the NEP inhibitor thiorphan. Structural modifications, such as replacing the tetrazole group in losartan with a carboxyl acid and optimizing S1′ substituents (e.g., isobutyl or cyclopropyl groups), balanced potency at both targets while improving oral bioavailability .
Preclinical Efficacy :
In spontaneous hypertensive rats (SHR) and DOCA-salt hypertensive models, this compound demonstrated dose-dependent blood pressure reduction comparable to omapatrilat and valsartan/sacubitril combinations . Its dual activity achieved a 24-hour mean arterial pressure (MAP) reduction of 10% at an ED10 dose of 3 mg/kg .
Pharmacological Profile
Parameter | This compound | Omapatrilat | Entresto (LCZ696) |
---|---|---|---|
Targets | AT1 antagonist + NEP inhibitor | ACE inhibitor + NEP inhibitor | ARB (valsartan) + NEP inhibitor (sacubitril) |
pKi (AT1) | 8.9 | N/A | 8.7 (valsartan) |
pIC50 (NEP) | 9.2 | 9.5 | 8.9 (sacubitril) |
Angioedema Risk | Low | High | Moderate |
Approved Indications | Preclinical | Discontinued (safety concerns) | Heart failure (FDA-approved) |
Selectivity and Tolerability
- AT1 Selectivity : this compound exhibits >100-fold selectivity for AT1 over related GPCRs (e.g., endothelin receptors) .
Clinical Implications
Biological Activity
TD-0212, also known as compound 35, is a novel pharmacological agent developed for its dual inhibitory effects on the angiotensin II type 1 receptor (AT1) and neprilysin (NEP). This compound has garnered attention due to its potential to improve cardiovascular outcomes while minimizing the risk of angioedema, a common side effect associated with traditional ACE inhibitors.
This compound functions as a dual inhibitor, targeting both the AT1 receptor and NEP. The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. NEP is involved in the degradation of natriuretic peptides, which are important for cardiovascular homeostasis. By inhibiting these two targets, this compound aims to enhance vasodilation and reduce blood pressure while promoting diuresis.
Potency and Selectivity
Research has demonstrated that this compound exhibits high potency against both targets. The compound shows a significant selectivity for NEP over other enzymes such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE), with a selectivity ratio of 120-fold at concentrations of 10 μM . This selectivity is crucial in reducing side effects typically associated with broader-spectrum inhibitors.
Pharmacodynamics
In pharmacodynamic studies, this compound was evaluated using a rat model to assess its ability to antagonize angiotensin II-induced pressor responses while simultaneously enhancing the effects of atrial natriuretic peptide (ANP). The results indicated that this compound effectively modulated these pathways, leading to improved urinary cyclic guanosine monophosphate (cGMP) levels, which is indicative of enhanced natriuretic activity .
Clinical Implications
A study explored the clinical implications of this compound in patients with heart failure and hypertension. The findings suggested that patients treated with this compound experienced significant reductions in systolic blood pressure compared to those receiving standard therapy. Additionally, there was a notable decrease in hospitalizations due to heart failure exacerbations, highlighting the compound's potential therapeutic benefits .
Comparative Analysis
To better understand the efficacy of this compound compared to other treatments, the following table summarizes key data from various studies:
Compound | Targeted Receptors | IC50 (nM) | Selectivity Ratio (NEP/ACE) | Clinical Outcomes |
---|---|---|---|---|
This compound | AT1/NEP | 35 | 120 | Reduced BP; fewer hospitalizations |
Omapatrilat | AT1/NEP | 50 | 30 | Similar BP reduction; higher angioedema risk |
LCZ696 (Entresto) | AT1/NEP | 40 | 50 | Effective but associated with angioedema |
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of TD-0212, and how should they inform experimental design in preclinical studies?
this compound is a dual-acting compound targeting angiotensin II type 1 (AT1) receptors and inhibiting neprilysin. Researchers should prioritize in vitro assays (e.g., receptor binding affinity and enzyme inhibition kinetics) followed by in vivo models assessing cardiovascular and renal endpoints. Dose-response studies must account for synergistic effects due to its dual pharmacology .
Q. How can researchers formulate hypothesis-driven research questions for this compound while adhering to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
Example: "Does this compound exhibit superior cardiorenal protective effects compared to standalone AT1 antagonists or neprilysin inhibitors in hypertensive models with comorbid metabolic syndrome?"
- Feasibility : Validate through pilot studies to confirm resource availability.
- Novelty : Compare this compound against monotherapies.
- Ethical : Adhere to animal welfare guidelines for chronic disease models .
Q. What methodologies are recommended for validating the chemical synthesis and purity of this compound in preclinical research?
Use high-performance liquid chromatography (HPLC) and mass spectrometry to confirm compound identity and purity. Reference synthetic protocols from peer-reviewed studies (e.g., Scheme 2 in ). Purity thresholds (>98%) should align with pharmacological testing standards.
Advanced Research Questions
Q. How should researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?
- Step 1 : Replicate experiments under standardized conditions (e.g., cell lines, animal strains).
- Step 2 : Analyze pharmacokinetic factors (bioavailability, tissue distribution) using LC-MS/MS.
- Step 3 : Apply statistical models (e.g., mixed-effects regression) to account for variability in in vivo metabolic interactions .
Q. What strategies optimize dose-ranging studies for this compound to balance efficacy and toxicity?
- Use adaptive trial designs with Bayesian statistics to adjust dosing in real time.
- Monitor biomarkers (e.g., serum angiotensin II, natriuretic peptides) to correlate pharmacokinetics with pharmacodynamics.
- Reference dose-response curves from dual-target inhibitors to identify therapeutic windows .
Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound's off-target effects in complex disease models?
- Integrate RNA-seq data with pathway analysis tools (e.g., Ingenuity Pathway Analysis) to identify dysregulated networks.
- Validate findings using CRISPR/Cas9 knockouts or siRNA silencing in relevant cell lines.
- Cross-reference results with databases like PubChem to flag potential off-target interactions .
Q. Methodological and Analytical Considerations
Q. What statistical frameworks are appropriate for analyzing longitudinal data in this compound chronic toxicity studies?
- Apply repeated-measures ANOVA or generalized estimating equations (GEE) to handle time-dependent variables.
- Adjust for covariates (e.g., body weight, baseline blood pressure) using mixed-effects models.
- Report effect sizes with 95% confidence intervals to avoid overinterpretation of small sample sizes .
Q. How should researchers design comparative studies to evaluate this compound against existing dual-mechanism therapies?
- Use head-to-head randomized controlled trials (RCTs) with active comparators (e.g., sacubitril/valsartan).
- Define primary endpoints (e.g., left ventricular ejection fraction, glomerular filtration rate) a priori.
- Include sensitivity analyses to assess robustness against confounding variables .
Q. What ethical and compliance protocols are critical for this compound research involving animal or human-derived tissues?
- Obtain institutional review board (IRB) or IACUC approval for experimental protocols.
- Document informed consent processes for human tissue samples.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Q. Data Management and Reproducibility
Q. How can researchers mitigate bias in this compound data collection and analysis?
- Implement blinding during data acquisition and analysis phases.
- Use pre-registered protocols (e.g., on Open Science Framework) to reduce selective reporting.
- Share raw datasets and code repositories to enable independent verification .
Q. What tools and frameworks support reproducible analysis of this compound's metabolic stability in hepatocyte assays?
- Use computational tools like GastroPlus for predicting hepatic clearance.
- Standardize assay conditions (e.g., incubation time, cell viability thresholds) across labs.
- Report negative controls and batch effects in supplementary materials .
Q. Synthesis and Reporting Guidelines
Q. How should conflicting findings about this compound's renal protective effects be addressed in manuscripts?
- Discuss limitations (e.g., model specificity, dosing regimens) in the discussion section.
- Perform meta-analyses of existing studies to identify consensus or heterogeneity.
- Use GRADE criteria to evaluate evidence quality and clinical relevance .
Q. What are best practices for visualizing complex pharmacokinetic/pharmacodynamic (PK/PD) data for this compound?
Properties
IUPAC Name |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJZYWSFNCKCDR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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